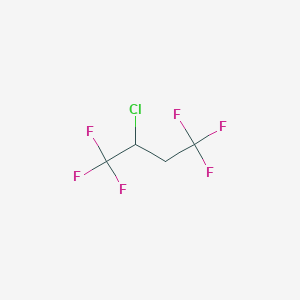
2-Chloro-1,1,1,4,4,4-hexafluorobutane
Vue d'ensemble
Description
2-Chloro-1,1,1,4,4,4-hexafluorobutane is a halogenated organic compound that is part of a broader class of chemicals known for their applications in various industrial processes. While the specific compound is not directly studied in the provided papers, related compounds with similar structural features have been investigated. These studies offer insights into the behavior of halogenated alkanes and alkenes, which can be extrapolated to understand the properties and reactions of this compound.
Synthesis Analysis
The synthesis of related halogenated compounds often involves the introduction of halogen atoms into an alkane or alkene framework. For instance, the synthesis of 4-bromo- and 4-chloroheptafluoro-1,2-epoxybutanes involves copolymerization with hexafluoropropene oxide-derived acid fluorides . Although the synthesis of this compound is not explicitly described, similar methods could potentially be applied, considering the reactivity of halogen atoms in these contexts.
Molecular Structure Analysis
The molecular structure of halogenated alkanes can be complex, as evidenced by the complete nuclear magnetic resonance (NMR) investigation of 2-Chloro-1,4-dibromo-1,2,2-trifluorobutane . The study of this compound's NMR spectra revealed detailed information about the chemical shifts and coupling constants, which are crucial for understanding the molecular structure. These findings suggest that a similar NMR analysis of this compound would likely yield intricate details about its molecular conformation.
Chemical Reactions Analysis
The reactivity of halogenated alkanes can be influenced by the presence of electron-withdrawing groups, such as fluorine atoms. For example, the chlorination of 1,1,1-trifluoro-2-methylbutane showed that the trifluoromethyl group's electron-attracting influence does not significantly retard the chlorination at the 2-position . This suggests that in this compound, the presence of multiple fluorine atoms might similarly affect its reactivity in free radical substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated compounds are often characterized by their reactivity, boiling points, and solubility, which can be influenced by the halogen atoms present. The study of chloryl hexafluororuthenate(V) provides insights into the characterization of such compounds through elemental analysis, X-ray powder data, and vibrational spectroscopy . Although this compound is not structurally similar to this compound, the methods used for its characterization could be applicable for analyzing the physical and chemical properties of this compound.
Applications De Recherche Scientifique
Nuclear Magnetic Resonance Investigations
2-Chloro-1,1,1,4,4,4-hexafluorobutane has been investigated through nuclear magnetic resonance (NMR), particularly focusing on 19F, 13C, and 1H chemical shifts and coupling constants. These studies provide detailed insights into the molecular structure and behavior of the compound (Hinton & Jaques, 1975).
Environmental Impact and Alternatives
Research has explored the use of chlorinated polyfluorinated ether sulfonates, such as 6:2 chlorinated polyfluorinated ether sulfonate (Cl-PFAES), as alternatives to perfluorooctanesulfonate (PFOS) in industries like electroplating. These studies examine the environmental behaviors and potential adverse effects of such compounds (Ruan et al., 2015).
Synthesis from Other Chemicals
Research has demonstrated the synthesis of 1,1,1,4,4,4-hexafluorobutane from other chemicals like succinonitrile, highlighting methods for producing this compound and its derivatives (Baker, Ruzicka & Tinker, 1999).
Chemical Transformations
Studies have investigated chemical transformations of related compounds, such as heptafluorobutene, with nucleophiles. These reactions can yield products like 1,1,1,4,4,4-hexafluorobutan-2-one, revealing potential pathways and uses for this compound (Chambers & Roche, 1996).
Catalytic Applications
Research on nanoscopic metal fluorides as catalysts for reactions involving chlorinated fluorobutanes like 3-chloro-1,1,1,3-tetrafluorobutane has revealed selective catalysts for both dehydrofluorination and dehydrochlorination on similar substrates, which could be relevant for the study and application of this compound (Teinz et al., 2011).
Analytical Chemistry Applications
The application of this compound in analytical chemistry, particularly in NMR spectroscopy, has been a focus of research, helping to understand the compound's behavior in various conditions (Abraham & Loftus, 1973).
Mécanisme D'action
Target of Action
This compound is a highly fluorinated hydrocarbon, and its interaction with biological systems is likely to be complex and multifaceted .
Mode of Action
These properties can influence the compound’s interactions with its targets .
Pharmacokinetics
Fluorinated compounds are generally known for their stability and resistance to metabolic degradation, which can impact their bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-1,1,1,4,4,4-hexafluorobutane. For instance, the presence of other chemicals, temperature, and pH can affect the compound’s stability and reactivity .
Propriétés
IUPAC Name |
2-chloro-1,1,1,4,4,4-hexafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClF6/c5-2(4(9,10)11)1-3(6,7)8/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PREWBNUKNNTMHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClF6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371468 | |
| Record name | 2-chloro-1,1,1,4,4,4-hexafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
400-43-1 | |
| Record name | 2-chloro-1,1,1,4,4,4-hexafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


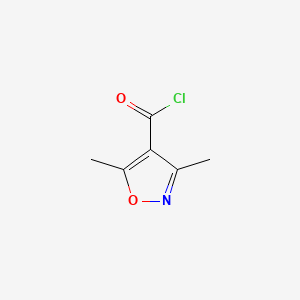
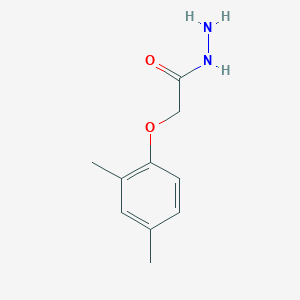
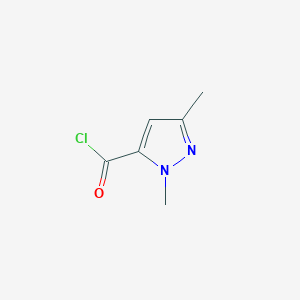
![3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid](/img/structure/B1301103.png)
![4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid](/img/structure/B1301104.png)
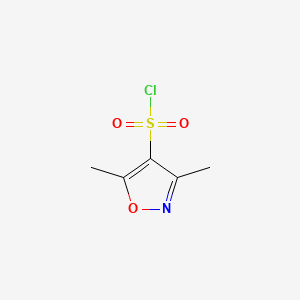




![Ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1301114.png)
![Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1301115.png)
